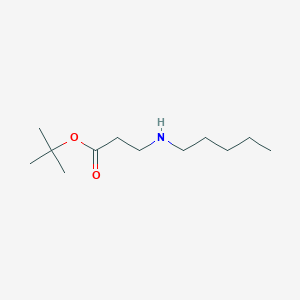![molecular formula C17H27NO4 B6340629 tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate CAS No. 1221342-14-8](/img/structure/B6340629.png)
tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate: is an organic compound with the molecular formula C17H27NO4 It is a derivative of propanoic acid and features a tert-butyl ester group, an amino group, and a 3,4-dimethoxyphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate typically involves the following steps:
Formation of the Amino Intermediate: The initial step involves the reaction of 3,4-dimethoxyphenyl ethylamine with a suitable protecting group to form the amino intermediate.
Esterification: The amino intermediate is then reacted with tert-butyl bromoacetate under basic conditions to form the tert-butyl ester.
Deprotection: The final step involves the removal of the protecting group to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry:
- Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- tert-Butyl 3-{[2-(2-methoxyphenyl)ethyl]amino}propanoate
- tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate
- tert-Butyl 3-{[2-(3,4-dihydroxyphenyl)ethyl]amino}propanoate
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., methoxy, hydroxy) can significantly alter the chemical and biological properties of the compounds.
- Reactivity: The reactivity of these compounds can vary based on the nature and position of the substituents.
- Applications: While all these compounds may have similar applications in organic synthesis and medicinal chemistry, their specific uses can differ based on their unique properties.
Properties
IUPAC Name |
tert-butyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-17(2,3)22-16(19)9-11-18-10-8-13-6-7-14(20-4)15(12-13)21-5/h6-7,12,18H,8-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZRGZUYMOBUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate](/img/structure/B6340548.png)

![tert-Butyl 3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340587.png)
![tert-Butyl 3-{[2-(2,4-dichlorophenyl)ethyl]amino}propanoate](/img/structure/B6340590.png)
![tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate](/img/structure/B6340598.png)
![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate](/img/structure/B6340602.png)
![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6340605.png)
![tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6340611.png)
![tert-Butyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6340613.png)
![tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6340617.png)
![tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}propanoate](/img/structure/B6340621.png)

![tert-Butyl 3-[(3-butoxypropyl)amino]propanoate](/img/structure/B6340626.png)
![tert-Butyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6340643.png)
